molecular formula C20H25N7O3 B3998384 N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE

N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B3998384
M. Wt: 411.5 g/mol
InChI Key: IMFNNVMMNUMTBS-UHFFFAOYSA-N
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Description

N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a triazine ring with a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of a triazine ring with a pyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-[6-[2-(4-methylphenoxy)ethoxy]pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-14-6-8-15(9-7-14)28-12-13-29-16-10-11-17(25-24-16)30-20-22-18(26(2)3)21-19(23-20)27(4)5/h6-11H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFNNVMMNUMTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=NN=C(C=C2)OC3=NC(=NC(=N3)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE

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